(2E)-6-benzyl-2-[4-(benzyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound (2E)-6-benzyl-2-[4-(benzyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolo[3,2-b][1,2,4]triazine core, which is known for its diverse biological activities and potential as a pharmacophore.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-6-benzyl-2-[4-(benzyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolo[3,2-b][1,2,4]triazine core, followed by the introduction of the benzylidene and benzyloxy groups. Common reagents used in these reactions include benzyl bromide, methoxybenzaldehyde, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-6-benzyl-2-[4-(benzyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzylidene group can be reduced to form a benzyl group.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a benzaldehyde derivative, while reduction of the benzylidene group can yield a benzyl derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound’s potential biological activities can be explored. The thiazolo[3,2-b][1,2,4]triazine core is known for its antimicrobial, antiviral, and anticancer properties, making it a promising candidate for drug development.
Medicine
In medicine, the compound can be investigated for its therapeutic potential. Its unique structure and biological activities suggest it could be developed into a novel drug for treating various diseases.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-6-benzyl-2-[4-(benzyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. The thiazolo[3,2-b][1,2,4]triazine core can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The benzylidene and benzyloxy groups can enhance the compound’s binding affinity and specificity, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Benzylidene derivatives: These compounds contain the benzylidene group and are known for their diverse chemical reactivity.
Benzyloxy derivatives: These compounds feature the benzyloxy group and are used in various synthetic applications.
Uniqueness
The uniqueness of (2E)-6-benzyl-2-[4-(benzyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H21N3O4S |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
(2E)-6-benzyl-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C27H21N3O4S/c1-33-23-15-20(12-13-22(23)34-17-19-10-6-3-7-11-19)16-24-26(32)30-27(35-24)28-25(31)21(29-30)14-18-8-4-2-5-9-18/h2-13,15-16H,14,17H2,1H3/b24-16+ |
InChI Key |
OZVFUSAKZGPTKR-LFVJCYFKSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2)OCC5=CC=CC=C5 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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